molecular formula C18H19F3N2O6 B2970461 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2418643-32-8

3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2970461
CAS No.: 2418643-32-8
M. Wt: 416.353
InChI Key: RTYOSLMWBPPBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound comprises a cyclopentane-1-carboxylic acid backbone linked via an ethylamino group to a 1,3-dioxoisoindol-2-yl moiety, with trifluoroacetic acid (TFA) as a counterion. The 1,3-dioxoisoindol group is a phthalimide derivative, known for its role in modulating biological activity and solubility. The cyclopentane ring introduces conformational rigidity, while the TFA salt enhances solubility, a common feature in pharmaceutical salts.

Properties

IUPAC Name

3-[2-(1,3-dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4.C2HF3O2/c19-14-12-3-1-2-4-13(12)15(20)18(14)8-7-17-11-6-5-10(9-11)16(21)22;3-2(4,5)1(6)7/h1-4,10-11,17H,5-9H2,(H,21,22);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOSLMWBPPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NCCN2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C₁₃H₁₄F₃N₃O₄
  • Molecular Weight : 323.27 g/mol

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) with IC₅₀ values indicating potent activity.
  • Mechanism of Action : The compound appears to interfere with cellular processes such as DNA synthesis and cell cycle progression. Specifically, it has been observed to induce cell cycle arrest in the G0/G1 phase and G2/M phase depending on the concentration used.

Table 1: Summary of Cytotoxicity Studies

Cell LineIC₅₀ (µM)Phase ArrestReference
4T1 (murine)15G0/G1
COLO201 (human)10G2/M
MDA-MB-231 (human)20G0/G1

Detailed Research Findings

In a recent study published in the journal Molecules, researchers synthesized derivatives of the compound and evaluated their biological activity. The study highlighted that modifications to the dioxoisoindole moiety significantly influenced the anticancer activity and selectivity towards different cancer types. Notably, compounds with increased lipophilicity demonstrated enhanced cellular uptake and cytotoxicity against resistant cancer cell lines.

Toxicity Profile

The toxicity profile of the compound was assessed using standard MTT assays on non-cancerous cell lines. The results indicated a favorable selectivity index, suggesting that the compound is less toxic to normal cells compared to cancer cells.

Mechanistic Insights

Further mechanistic studies revealed that the compound might target mitochondrial functions and disrupt metabolic pathways essential for cancer cell survival. This was evidenced by altered levels of dihydroorotate and other metabolic intermediates indicative of mitochondrial dysfunction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

  • Target Compound: 1,3-Dioxoisoindol-2-yl: Aromatic, electron-withdrawing group linked via ethylamino to cyclopentane. Cyclopentane carboxylic acid: Five-membered ring providing rigidity. TFA counterion: Enhances solubility and stability.
  • Analog 1: 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid () 3-Oxo-1H-isoindol-2-yl: Similar isoindol core but with a ketone instead of two ketones. Phenylpropanoic acid: Linear chain vs. cyclopentane, affecting pharmacokinetics. Application: Marketed as Flosin/Reumofene for anti-inflammatory use .
  • Analog 2: Compounds 10 and 11 () Indol-yloxy and methoxyphenoxy: Aromatic ethers instead of isoindol. Propanol backbone: Polar hydroxyl groups vs. carboxylic acid. Activity: Tested for α/β-adrenoceptor binding and antiarrhythmic effects .

Molecular Features

Feature Target Compound 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid Compounds 10/11 ()
Core Structure Cyclopentane carboxylic acid Phenylpropanoic acid Indol-yloxy propanol
Aromatic Group 1,3-Dioxoisoindol-2-yl 3-Oxo-1H-isoindol-2-yl Methoxyphenoxy
Key Functional Groups Ethylamino, TFA Propanoic acid Methoxy, hydroxyl
Bioactivity (Reported) Not specified Anti-inflammatory Adrenoceptor modulation

Solubility and Stability

  • The TFA salt in the target compound likely improves aqueous solubility compared to free bases (e.g., indol-yloxy analogs in ).
  • Cyclopentane’s rigidity may enhance metabolic stability versus linear chains (e.g., phenylpropanoic acid in ).

Receptor Binding and Modulation

  • Adrenoceptor Activity: Compounds with ethylamino linkages (e.g., –2) show affinity for α1-, α2-, and β1-adrenoceptors. The target compound’s ethylamino group may confer similar receptor interactions .
  • Anti-inflammatory Potential: Isoindol derivatives () are used in inflammation; the target’s 1,3-dioxoisoindol group may act via prostaglandin or cytokine modulation .

Metabolic and Toxicity Considerations

  • Cyclopentane vs. Cyclopropane : Cyclopropane carboxylic acids () are prone to ring-opening metabolism, whereas cyclopentane’s stability may reduce toxicity.
  • TFA Counterion : Generally regarded as safe in pharmaceuticals but may influence ionic strength in formulations.

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